molecular formula C10H10F3NO B2358452 2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine CAS No. 1157555-15-1

2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine

Cat. No.: B2358452
CAS No.: 1157555-15-1
M. Wt: 217.191
InChI Key: QOLIRVSGYNYCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine is an organic compound with the molecular formula C10H10F3NO It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethoxy group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine involves its interaction with molecular targets, which may include enzymes, receptors, or other proteins. The trifluoromethoxy group can influence the compound’s binding affinity and specificity, while the cyclopropane ring may contribute to its stability and reactivity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    2-[2-(Methoxy)phenyl]cyclopropan-1-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-[2-(Fluoromethoxy)phenyl]cyclopropan-1-amine: Similar structure but with a fluoromethoxy group instead of a trifluoromethoxy group.

Uniqueness

2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)15-9-4-2-1-3-6(9)7-5-8(7)14/h1-4,7-8H,5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLIRVSGYNYCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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